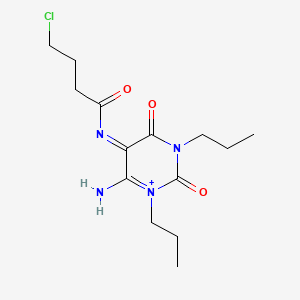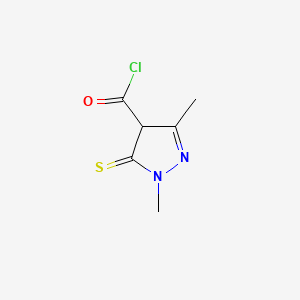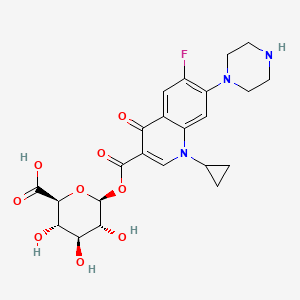
Ciprofloxacin |A-D-Glucuronide
Overview
Description
Ciprofloxacin |A-D-Glucuronide is a metabolite of ciprofloxacin, a second-generation fluoroquinolone antibiotic. Ciprofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The glucuronide conjugate is formed through the process of glucuronidation, where ciprofloxacin is conjugated with glucuronic acid. This process enhances the solubility and excretion of ciprofloxacin from the body.
Mechanism of Action
Target of Action
Ciprofloxacin A-D-Glucuronide, also known as (2S,3S,4S,5R,6S)-6-((1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Ciprofloxacin A-D-Glucuronide inhibits the action of DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex, thereby blocking the progress of the replication fork . This results in the inhibition of bacterial DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Ciprofloxacin A-D-Glucuronide is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This leads to the cessation of DNA synthesis and ultimately results in bacterial cell death .
Pharmacokinetics
The pharmacokinetics of Ciprofloxacin A-D-Glucuronide involves absorption, distribution, metabolism, and excretion (ADME). The drug is well absorbed after oral administration and is widely distributed throughout the body . It is metabolized in the liver and excreted via the kidneys . Factors such as the patient’s fat-free mass and renal function can influence the clearance of the drug .
Result of Action
The primary result of the action of Ciprofloxacin A-D-Glucuronide is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes involved in bacterial DNA replication, the drug effectively halts the growth of the bacteria, leading to bacterial cell death . This makes it an effective treatment for various bacterial infections .
Action Environment
The action of Ciprofloxacin A-D-Glucuronide can be influenced by various environmental factors. For instance, the presence of the drug in aquatic ecosystems can affect non-target organisms such as algae and cyanobacteria . Additionally, the drug’s efficacy can be influenced by factors such as temperature and the presence of other carbon or nitrogen sources .
Biochemical Analysis
Biochemical Properties
Ciprofloxacin |A-D-Glucuronide plays a significant role in biochemical reactions, particularly in the detoxification and excretion processes. This compound interacts with various enzymes, including uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the glucuronidation reaction. The interaction with UGTs is crucial for the formation of this compound, as it facilitates the conjugation of ciprofloxacin with glucuronic acid. Additionally, this compound may interact with β-glucuronidase, an enzyme that can hydrolyze glucuronides back to their parent compounds, potentially affecting the reactivation and recycling of ciprofloxacin .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of β-glucuronidase, which plays a role in the deconjugation of glucuronides within cells. This interaction can impact the availability of ciprofloxacin and its metabolites, thereby influencing cellular functions. Additionally, this compound may affect the expression of genes involved in drug metabolism and transport, altering the cellular response to ciprofloxacin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and transporters that facilitate its formation, transport, and excretion. The compound is formed through the action of UGTs, which catalyze the conjugation of ciprofloxacin with glucuronic acid. This process enhances the solubility of ciprofloxacin, facilitating its excretion via the kidneys and bile. Additionally, this compound can interact with β-glucuronidase, which may hydrolyze the glucuronide conjugate, releasing the parent ciprofloxacin molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis by β-glucuronidase, leading to the release of ciprofloxacin. This degradation process can affect the long-term availability and efficacy of ciprofloxacin in in vitro and in vivo studies. Additionally, the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At therapeutic doses, the compound is generally well-tolerated and facilitates the excretion of ciprofloxacin. At higher doses, this compound may exhibit toxic effects, potentially due to the accumulation of the parent drug or its metabolites. Studies have shown that high doses of ciprofloxacin can lead to adverse effects such as hepatotoxicity and nephrotoxicity, which may be exacerbated by the presence of its glucuronide conjugate .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to drug metabolism and excretion. The compound is formed through the glucuronidation pathway, catalyzed by UGTs. This pathway enhances the solubility of ciprofloxacin, facilitating its excretion via the kidneys and bile. Additionally, this compound can be hydrolyzed by β-glucuronidase, releasing the parent ciprofloxacin molecule, which can then undergo further metabolism or exert its pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is transported into cells by organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs), which facilitate its uptake into hepatocytes and renal cells. Additionally, efflux transporters such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) mediate the expulsion of this compound into bile and urine, facilitating its excretion from the body .
Subcellular Localization
This compound is localized within various subcellular compartments, including the cytoplasm and lysosomes. The compound can be targeted to specific compartments through post-translational modifications and interactions with targeting signals. For example, the presence of glucuronic acid may facilitate the localization of this compound to lysosomes, where it can be hydrolyzed by β-glucuronidase. This subcellular localization can affect the activity and function of this compound, influencing its pharmacological and toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ciprofloxacin |A-D-Glucuronide involves the conjugation of ciprofloxacin with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include an aqueous environment with a pH range of 7-8 and a temperature of around 37°C. The reaction proceeds through the formation of an activated glucuronic acid intermediate, which then reacts with the ciprofloxacin molecule to form the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is continuously monitored and adjusted to maintain the desired pH and temperature. After the reaction is complete, the product is purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ciprofloxacin |A-D-Glucuronide undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The glucuronide conjugate can be hydrolyzed back to ciprofloxacin and glucuronic acid under acidic or basic conditions. Oxidation reactions can occur at the fluoroquinolone core, leading to the formation of various oxidative metabolites .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Ciprofloxacin and glucuronic acid.
Oxidation: Oxidative metabolites of ciprofloxacin.
Reduction: Reduced forms of ciprofloxacin.
Scientific Research Applications
Ciprofloxacin |A-D-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the stability of glucuronide conjugates.
Biology: Investigated for its role in the metabolism and excretion of ciprofloxacin in biological systems.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the human body, particularly in relation to drug interactions and side effects.
Comparison with Similar Compounds
- Norfloxacin |A-D-Glucuronide
- Levofloxacin |A-D-Glucuronide
- Moxifloxacin |A-D-Glucuronide
Comparison: Ciprofloxacin |A-D-Glucuronide is unique due to its specific structure and the presence of a cyclopropyl group, which enhances its antibacterial activity compared to other fluoroquinolones. Additionally, ciprofloxacin has a broader spectrum of activity against gram-negative bacteria, making it more effective in treating infections caused by these pathogens .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGHUQNIHVSBBO-KLJBMEJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747356 | |
| Record name | 1-O-[1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105029-31-0 | |
| Record name | 1-O-[1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


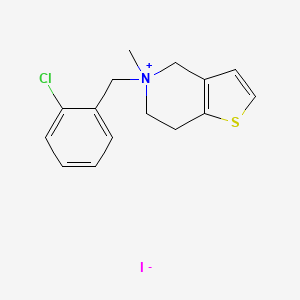

![(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B584785.png)
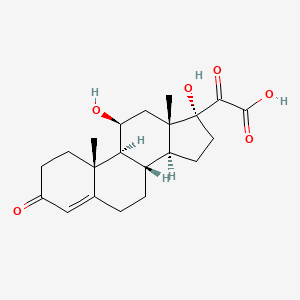
![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)

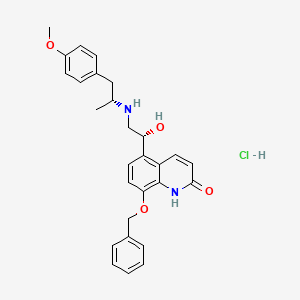
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)

